molecular formula C23H19NO5S B6528266 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide CAS No. 946385-52-0

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B6528266
CAS No.: 946385-52-0
M. Wt: 421.5 g/mol
InChI Key: ILCVCXOEZBJEFZ-UHFFFAOYSA-N
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Description

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a chromen-4-one core structure, which is often associated with various biological activities. This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the chromen-4-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxy group is introduced via methylation reactions, and the thiophen-2-yl group is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The methoxy and thiophen-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy and thiophen-2-yl groups may enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
  • 4-Hydroxy-2-quinolones
  • 7-{[6-Deoxy-2-O-(2-methoxybenzoyl)-α-L-mannopyranosyl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-deoxy-α-L-mannopyranosyl-(1->2)-[6-deoxy-α-L-mannopyranosyl-(1->6)]-β-D-galactopyranoside

Uniqueness

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophen-2-yl group, in particular, may enhance its interactions with certain biological targets compared to similar compounds.

Properties

IUPAC Name

4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-27-17-8-9-19-20(13-17)28-14-21(22(19)25)29-16-6-4-15(5-7-16)23(26)24-11-10-18-3-2-12-30-18/h2-9,12-14H,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCVCXOEZBJEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139576
Record name 4-[(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[2-(2-thienyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946385-52-0
Record name 4-[(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[2-(2-thienyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946385-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[2-(2-thienyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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